molecular formula C15H17N5O3 B5804609 4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide

4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B5804609
M. Wt: 315.33 g/mol
InChI Key: JVOCMXSJCBUYDZ-UHFFFAOYSA-N
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Description

4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide, also known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that has been found to have potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been found to have an inhibitory effect on the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and repair.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been found to have a protective effect on neurons and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is its potential application in various fields of scientific research, including medicine, agriculture, and industry. It has also been found to have a good safety profile, with no significant toxicity reported in animal studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, its synthesis process is relatively complex, which can limit its availability and increase its cost.

Future Directions

There are several future directions for the study of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is to study its insecticidal and fungicidal properties for use in crop protection. In addition, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Overall, this compound has shown great potential in various fields of scientific research, and further studies are needed to fully explore its potential applications.

Synthesis Methods

The synthesis of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide involves the reaction of 3-acetylphenylhydrazine with ethyl 3-oxobutanoate in the presence of sodium ethoxide. The resulting product is then reacted with 4-nitrobenzoyl chloride in the presence of triethylamine to yield this compound. The overall yield of the synthesis process is around 40%.

Scientific Research Applications

4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been found to have insecticidal and fungicidal properties, making it a potential candidate for use in crop protection. In industry, it has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

4-[(3-acetylphenyl)carbamoylamino]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-3-20-8-12(13(19-20)14(16)22)18-15(23)17-11-6-4-5-10(7-11)9(2)21/h4-8H,3H2,1-2H3,(H2,16,22)(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOCMXSJCBUYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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